(2-Bromophenyl)(imino)methyl-lambda6-sulfanone synthesis protocol
(2-Bromophenyl)(imino)methyl-lambda6-sulfanone synthesis protocol
An In-depth Technical Guide to the Synthesis of (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfoximine Moiety
The sulfoximine functional group has emerged as a critical pharmacophore in modern medicinal chemistry and agrochemical research.[1][2] Its unique stereochemical and electronic properties, including its role as a bioisostere for sulfones and sulfonamides, have led to its incorporation into a variety of biologically active molecules.[1][2] The N-H unsubstituted sulfoximines, in particular, are valuable building blocks as the nitrogen atom can be readily functionalized to generate diverse libraries of compounds for drug discovery pipelines.[3][4]
This guide provides a comprehensive, research-level protocol for the synthesis of a specific N-H sulfoximine, (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone. The presence of the 2-bromophenyl group offers a strategic handle for further synthetic transformations, such as cross-coupling reactions, making this molecule a versatile intermediate for the development of novel chemical entities. While a direct, one-pot synthesis for this exact molecule is not prominently featured in the literature, a robust and efficient two-step synthetic pathway can be constructed based on well-established and validated methodologies for the synthesis of analogous sulfoximines.[5][6][7]
This protocol is designed to be a self-validating system, with detailed explanations for the experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.
Proposed Synthetic Pathway
The synthesis of (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone will be achieved in two sequential steps, starting from the commercially available 2-bromothioanisole ((2-bromophenyl)(methyl)sulfane).
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Step 1: Oxidation. The sulfide precursor will be selectively oxidized to the corresponding sulfoxide, (2-Bromophenyl)(methyl)sulfoxide. This is a standard transformation that sets the stage for the introduction of the imino group.
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Step 2: Imination. The sulfoxide will be converted to the target N-H sulfoximine, (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone, via a rhodium-catalyzed imination reaction. This method is chosen for its efficiency, mild reaction conditions, and good functional group tolerance.[6]
Caption: Overall synthetic workflow for (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone.
Detailed Experimental Protocols
Materials and Equipment
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Reagents: 2-Bromothioanisole (≥98%), Acetic Acid (glacial), Hydrogen Peroxide (30 wt. % in H₂O), Sodium Bicarbonate, Sodium Sulfate (anhydrous), Dichloromethane (DCM, HPLC grade), Ethyl Acetate (EtOAc, HPLC grade), Hexanes (HPLC grade), [Rh₂(esp)₂] (bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)dirhodium(II)), O-(2,4-dinitrophenyl)hydroxylamine (DPH), Trifluoroethanol (TFE, ≥99%).
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Equipment: Round-bottom flasks, magnetic stirrer with heating plate, reflux condenser, separatory funnel, rotary evaporator, column chromatography setup (silica gel, 70-230 mesh), thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line with argon or nitrogen).
Step 1: Synthesis of (2-Bromophenyl)(methyl)sulfoxide
This procedure is adapted from standard sulfoxide synthesis protocols.[2]
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To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromothioanisole (5.0 g, 24.6 mmol, 1.0 equiv) and glacial acetic acid (25 mL).
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add hydrogen peroxide (30 wt. %, 2.5 mL, 24.6 mmol, 1.0 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
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Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The sulfoxide product should have a lower Rf value than the starting sulfide.
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Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) at 0 °C.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield (2-Bromophenyl)(methyl)sulfoxide as a white solid or colorless oil.
Step 2: Synthesis of (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone
This protocol is based on the efficient rhodium-catalyzed direct NH-imination of sulfoxides developed by Richards and Ge.[3][6]
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To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add (2-Bromophenyl)(methyl)sulfoxide (1.0 g, 4.56 mmol, 1.0 equiv), [Rh₂(esp)₂] (0.05 mol %, 17 mg), and O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.1 g, 5.47 mmol, 1.2 equiv).
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Add trifluoroethanol (TFE, 20 mL) via syringe.
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Stir the resulting mixture at room temperature for 12-24 hours. The reaction should be monitored by TLC (e.g., 1:1 Hexanes:EtOAc) until the starting sulfoxide is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel. The eluent system will need to be optimized but a gradient of dichloromethane/methanol or hexanes/ethyl acetate is a good starting point. The product, (2-Bromophenyl)(imino)methyl-λ⁶-sulfanone, is expected to be a white to off-white solid.
Caption: Proposed catalytic cycle for the Rh-catalyzed imination of sulfoxides.
Data Summary and Characterization
The following table summarizes the key parameters for the proposed synthesis. Expected yields are based on literature reports for analogous substrates.[2][6]
| Step | Reactants | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | 2-Bromothioanisole | H₂O₂ | Acetic Acid | 0 → RT | 2-4 | >90 |
| 2 | (2-Bromophenyl)(methyl)sulfoxide | [Rh₂(esp)₂], DPH | TFE | RT | 12-24 | 70-85 |
Expected Characterization Data
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¹H NMR: The spectrum of the final product is expected to show characteristic signals for the aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the S-methyl group around δ 3.0-3.5 ppm, and a broad singlet for the N-H proton.[8][9]
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¹³C NMR: Aromatic carbons will appear in the δ 120-140 ppm region. The S-methyl carbon signal is expected around δ 40-45 ppm.[8][10]
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HRMS (ESI): The calculated exact mass for C₈H₁₀BrNOS [M+H]⁺ should be confirmed.[11]
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IR Spectroscopy: Characteristic absorption bands for the N-H bond (around 3200-3300 cm⁻¹) and the S=O bond (around 1220-1240 cm⁻¹ and 1090-1110 cm⁻¹) should be present.
Scientific Integrity and Rationale
-
Choice of Oxidation Reagent: Hydrogen peroxide in acetic acid is a mild and effective reagent for the selective oxidation of sulfides to sulfoxides, minimizing over-oxidation to the corresponding sulfone.[2]
-
Rationale for Imination Catalyst and Reagent: The rhodium-catalyzed direct imination of sulfoxides using DPH is a state-of-the-art method that avoids the need for pre-functionalization of the iminating agent or harsh reaction conditions.[6] The [Rh₂(esp)₂] catalyst is particularly effective for this transformation. Trifluoroethanol is often the solvent of choice as it can stabilize the reactive intermediates.[1]
-
Self-Validation: The progress of each step must be monitored by TLC to ensure complete conversion before proceeding to the workup. The final product's identity and purity must be rigorously confirmed by a combination of NMR, HRMS, and IR spectroscopy, comparing the obtained data with expected values for this class of compounds.
Safety and Handling
All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][13]
-
Organobromine Compounds: 2-Bromothioanisole and its derivatives are irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[13][14] Avoid direct contact and handle with care.
-
Hydrogen Peroxide: A strong oxidizer. Avoid contact with combustible materials.
-
Rhodium Catalyst: While used in small quantities, rhodium compounds should be handled with care. Avoid inhalation of dust.
-
DPH: O-(2,4-dinitrophenyl)hydroxylamine is an energetic material and should be handled with caution, avoiding shock and friction.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.[13]
References
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Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines. (2023). MDPI. Available at: [Link]
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Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides. (2014). Chemical Communications (RSC Publishing). Available at: [Link]
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Selected NMR Characteristics of sulfoximine amides 12, 13 and 14. ResearchGate. Available at: [Link]
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[(2-bromophenyl)imino]dimethyl-lambda6-sulfanone (C8H10BrNOS). PubChemLite. Available at: [Link]
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Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. Available at: [Link]
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Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide. PMC. Available at: [Link]
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Synthesis and characterization of new bis(fluoroalkyl) phosphoramidates bearing sulfoximine groups. (2021). Taylor & Francis Online. Available at: [Link]
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Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. PMC. Available at: [Link]
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